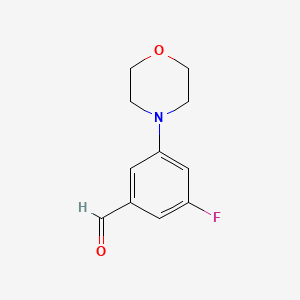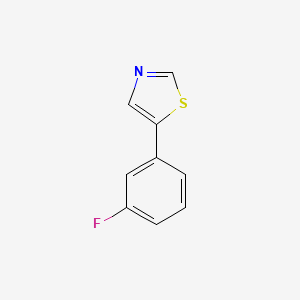
2-Formyl-3-hydroxyisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-3-hydroxyisonicotinic acid is an organic compound with the molecular formula C7H5NO4 It is a derivative of isonicotinic acid, featuring both a formyl group and a hydroxyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-3-hydroxyisonicotinic acid typically involves the formylation of 3-hydroxyisonicotinic acid. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-3-hydroxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: 2-Carboxy-3-hydroxyisonicotinic acid.
Reduction: 2-Hydroxymethyl-3-hydroxyisonicotinic acid.
Substitution: Various esters and ethers depending on the substituent introduced.
Scientific Research Applications
2-Formyl-3-hydroxyisonicotinic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: It can be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) for material science applications.
Mechanism of Action
The mechanism of action of 2-Formyl-3-hydroxyisonicotinic acid in biological systems is not fully understood. its structural similarity to isoniazid suggests it may interact with similar molecular targets, such as the enzyme enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. This interaction could inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall, thereby exerting an antibacterial effect.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: Lacks the formyl and hydroxyl groups but shares the pyridine carboxylic acid structure.
3-Hydroxyisonicotinic acid: Similar structure but without the formyl group.
2-Formylisonicotinic acid: Similar structure but without the hydroxyl group.
Uniqueness
2-Formyl-3-hydroxyisonicotinic acid is unique due to the presence of both formyl and hydroxyl groups on the pyridine ring. This dual functionality allows for a broader range of chemical reactions and potential applications compared to its analogs. The combination of these functional groups also enhances its potential as a versatile intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C7H5NO4 |
|---|---|
Molecular Weight |
167.12 g/mol |
IUPAC Name |
2-formyl-3-hydroxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H5NO4/c9-3-5-6(10)4(7(11)12)1-2-8-5/h1-3,10H,(H,11,12) |
InChI Key |
JPKHENLJWIRVIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine](/img/structure/B13226398.png)



![3-[(3-Methylbenzyl)amino]propanoic acid](/img/structure/B13226420.png)

![Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13226426.png)


![3-[1-(4-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13226449.png)
![(1R,8S)-2,5-diazatricyclo[6.2.1.0~2,7~]undecane dihydrochloride](/img/structure/B13226457.png)
![Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13226464.png)

![2-(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-3-YL)ethanamine](/img/structure/B13226468.png)
